5-(2-Fluorobenzyl)-1,3-thiazol-2-amine

Description

The exact mass of the compound 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2S/c11-9-4-2-1-3-7(9)5-8-6-13-10(12)14-8/h1-4,6H,5H2,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWGGQHOCHEUHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CN=C(S2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392019 |

Source

|

| Record name | 5-(2-fluorobenzyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876715-72-9 |

Source

|

| Record name | 5-(2-fluorobenzyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties and Biological Potential of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine, a member of the promising 2-aminothiazole class of compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document compiles available information and extrapolates probable characteristics based on extensive research into structurally related analogs. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, offering insights into its synthesis, potential mechanisms of action, and methodologies for its evaluation.

Chemical Identity and Properties

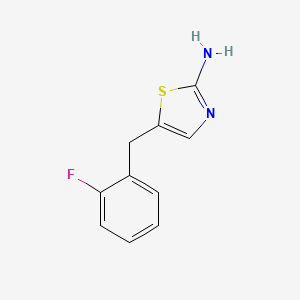

5-(2-Fluorobenzyl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a central 1,3-thiazole ring, which is a common scaffold in many biologically active molecules. The structure is further characterized by a 2-fluorobenzyl group at the 5-position and a primary amine at the 2-position.[1] The presence of the fluorine atom on the benzyl ring is significant, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1]

Table 1: Core Chemical Properties of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine

| Property | Value | Source |

| IUPAC Name | 5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine | [1] |

| CAS Number | 876715-72-9 | [1] |

| Molecular Formula | C₁₀H₉FN₂S | [1] |

| Molecular Weight | 208.26 g/mol | [1] |

| Purity (Typical) | ≥95% (commercial grade) | [1] |

Table 2: Predicted Physicochemical and Spectral Properties

| Property | Predicted Value / Characteristic Peaks |

| Melting Point | Solid at room temperature. |

| Boiling Point | High boiling point, likely decomposes upon heating. |

| Solubility | Likely soluble in organic solvents like DMSO and DMF. Solubility in aqueous solutions is expected to be low but may be enhanced at acidic pH due to the basicity of the amino group. |

| ¹H NMR | Aromatic protons (fluorobenzyl group): ~7.0-7.5 ppm; Thiazole proton: ~6.5-7.0 ppm; Methylene protons (-CH₂-): ~4.0 ppm; Amine protons (-NH₂): Broad singlet, variable chemical shift. |

| ¹³C NMR | Aromatic carbons: ~115-160 ppm; Thiazole carbons: ~100-170 ppm; Methylene carbon: ~30-40 ppm. |

| IR Spectroscopy | N-H stretching (primary amine): two bands around 3300-3500 cm⁻¹; C=N stretching (thiazole ring): ~1600-1650 cm⁻¹; C-F stretching: ~1000-1400 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak (M+) at m/z ≈ 208.26. |

Synthesis and Experimental Protocols

The most probable synthetic route for 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine is the Hantzsch thiazole synthesis.[1] This versatile method involves the condensation of an α-haloketone with a thiourea.

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine.

Detailed Experimental Protocol (Representative)

Materials:

-

1-Bromo-3-(2-fluorophenyl)propan-2-one (1 equivalent)

-

Thiourea (1 equivalent)

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

In a round-bottom flask, dissolve 1-bromo-3-(2-fluorophenyl)propan-2-one in ethanol.

-

Add an equimolar amount of thiourea to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Biological Activity and Potential Applications

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities, including anticancer and antimicrobial effects.[2][3][4]

Anticancer Potential

Derivatives of 2-aminothiazole have demonstrated significant cytotoxic activity against various cancer cell lines.[2][4] The proposed mechanisms of action often involve the modulation of key signaling pathways that are crucial for cancer cell proliferation and survival.

Potential Mechanisms of Anticancer Activity:

-

Kinase Inhibition: Many 2-aminothiazole derivatives act as inhibitors of various protein kinases, such as VEGFR-2, which are involved in angiogenesis, and components of the PI3K/Akt pathway, which regulates cell growth and survival.[3]

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[2]

-

Cell Cycle Arrest: They can halt the cell cycle at various checkpoints, such as G0/G1 or G2/M, preventing cancer cell division.[2]

Caption: Potential anticancer mechanisms of 2-aminothiazole derivatives.

Antimicrobial Potential

2-Aminothiazole derivatives have also been investigated for their activity against a range of bacterial and fungal pathogens.[5][6]

Potential Mechanisms of Antimicrobial Activity:

-

Inhibition of Cell Wall Synthesis: Some derivatives are known to inhibit enzymes like MurB, which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[6]

-

Disruption of Fungal Cell Membranes: In fungi, these compounds can inhibit enzymes such as CYP51 (lanosterol 14α-demethylase), which is vital for the synthesis of ergosterol, a key component of the fungal cell membrane.[6]

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

-

Prepare a serial dilution of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).

-

Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

5-(2-Fluorobenzyl)-1,3-thiazol-2-amine, as a member of the 2-aminothiazole family, holds significant promise as a scaffold for the development of novel therapeutic agents. While specific experimental data for this compound is currently scarce, the extensive research on related analogs strongly suggests its potential as an anticancer and antimicrobial agent. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and established protocols for evaluating its biological activity. Further research is warranted to fully characterize this compound and explore its therapeutic potential.

References

- 1. 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine (876715-72-9) for sale [vulcanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and explores the biological activities and mechanisms of action characteristic of the 2-aminothiazole scaffold, with a specific focus on the Wnt signaling pathway.

Chemical Identity and Synonyms

IUPAC Name: 5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine[1]

Synonyms:

The core structure of this molecule features a 1,3-thiazole ring, which is a five-membered heterocycle containing both sulfur and nitrogen atoms. This core is substituted at the 2-position with a primary amine group and at the 5-position with a 2-fluorobenzyl group. The presence of the fluorine atom on the benzyl ring is a key feature, as it can significantly influence the compound's lipophilicity and its interactions with biological targets.[1]

Physicochemical Properties

| Property | Value | Source/Analogue |

| Molecular Formula | C₁₀H₉FN₂S | [1] |

| Molecular Weight | 208.26 g/mol | [1] |

| CAS Number | 876715-72-9 | [1] |

| Appearance | Solid (predicted) | General property of similar compounds[2] |

| Melting Point (°C) | Data not available | N/A |

| Analogue Melting Point (°C) | 139-140 | Ethyl 5-benzoyl-4-benzyl-1,3-thiazol-2-ylcarbamate[3] |

| Analogue Melting Point (°C) | 156-157 | Methyl 5-benzoyl-4-benzyl-1,3-thiazol-2-ylcarbamate[3] |

| Solubility | Soluble in DMSO (predicted) | General property of similar compounds |

| pKa | Data not available | N/A |

Experimental Protocols: Synthesis of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine

The synthesis of 2-aminothiazole derivatives is most commonly achieved through the Hantzsch thiazole synthesis. This method involves the cyclization of an α-haloketone with a thiourea or thioamide. The following is a representative experimental protocol for the synthesis of 5-(substituted benzyl)-1,3-thiazol-2-amines, adapted from established methodologies for similar compounds.

Reaction Scheme:

Experimental Workflow Diagram:

Caption: A representative workflow for the synthesis of the target compound.

Materials:

-

2-Fluorobenzyl bromide

-

Acetonitrile

-

Thiourea

-

Ethanol

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Synthesis of the α-haloketone intermediate: A detailed procedure for the synthesis of the specific α-haloketone precursor, 1-bromo-3-(2-fluorophenyl)propan-2-one, would first be required. This can typically be achieved by reacting 2-fluorobenzylmagnesium bromide with bromoacetyl bromide.

-

Hantzsch Thiazole Synthesis:

-

In a round-bottom flask, dissolve 1-bromo-3-(2-fluorophenyl)propan-2-one (1 equivalent) in ethanol.

-

Add thiourea (1.1 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to yield the pure 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine.

-

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Signaling Pathways

While specific biological activity data for 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine is limited, the 2-aminothiazole scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] Derivatives of 2-aminothiazole have demonstrated a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6]

A significant mechanism of action for some 2-aminothiazole derivatives in cancer is the inhibition of key signaling pathways that regulate cell proliferation and survival. One such pathway is the Wnt signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.[7][8]

Inhibition of the Wnt Signaling Pathway by a 2-Aminothiazole Derivative:

A notable example is the 2-aminothiazole derivative KY-05009 (5-(4-methylbenzamido)-2-(phenylamino)thiazole-4-carboxamide), which has been identified as a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK) .[9][10] TNIK is a serine/threonine kinase that plays a crucial role in the downstream regulation of the Wnt signaling pathway.[7][8]

The canonical Wnt signaling pathway is activated when a Wnt ligand binds to its receptor, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes involved in cell proliferation. TNIK is a key component of this nuclear complex and is required for the transcriptional activity of TCF4.[11]

By inhibiting the kinase activity of TNIK, KY-05009 prevents the phosphorylation of TCF4, thereby suppressing the transcription of Wnt target genes and inhibiting the proliferation of cancer cells.[10][12][13]

Wnt Signaling Pathway Inhibition Diagram:

Caption: A simplified diagram of the Wnt signaling pathway and its inhibition by a 2-aminothiazole derivative.

Conclusion

5-(2-Fluorobenzyl)-1,3-thiazol-2-amine represents a molecule of interest within the broader class of 2-aminothiazole derivatives. While specific data on this compound remains to be fully elucidated in publicly accessible literature, its structural features suggest potential for biological activity. The established synthetic routes and the well-documented role of the 2-aminothiazole scaffold as a privileged structure in drug discovery provide a strong foundation for future research. In particular, the potential for this class of compounds to modulate critical signaling pathways, such as the Wnt pathway, underscores their importance for the development of novel therapeutic agents. Further investigation into the specific biological profile of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine is warranted to fully understand its potential in drug development.

References

- 1. 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine (876715-72-9) for sale [vulcanchem.com]

- 2. 5-(3-Fluorobenzyl)-1,3-thiazol-2-amine DiscoveryCPR 884497-40-9 [sigmaaldrich.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]

- 8. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. KY-05009 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. oncotarget.com [oncotarget.com]

An In-depth Technical Guide on 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the key molecular characteristics of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine, a compound of interest in medicinal chemistry and drug discovery.

Molecular Identity and Structure

5-(2-Fluorobenzyl)-1,3-thiazol-2-amine is a derivative of thiazole distinguished by a 2-fluorobenzyl group attached to the 5th position of the thiazole ring and an amine group at the 2nd position. This specific arrangement of functional groups is crucial to its chemical properties and biological interactions. The core structure consists of a 1,3-thiazole ring, with a 2-fluorobenzyl substituent and a primary amine group. The fluorine atom's presence on the benzyl group can notably influence the molecule's lipophilicity and pharmacokinetic profile.

Quantitative Molecular Data

The fundamental molecular properties of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine are summarized in the table below for quick reference and comparison.

| Parameter | Value |

| Molecular Formula | C₁₀H₉FN₂S[1] |

| Molecular Weight | 208.26 g/mol [1] |

| CAS Number | 876715-72-9[1] |

| IUPAC Name | 5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine[1] |

| Alternative Names | 2-Amino-5-(2-fluorobenzyl)thiazole; 5-(2-Fluoro-benzyl)-thiazol-2-ylamine[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of thiazole derivatives can be complex and are often proprietary or published in peer-reviewed chemical literature. A general approach to the synthesis of similar 2-aminothiazole compounds involves the Hantzsch thiazole synthesis, where a haloketone is reacted with a thiourea derivative. For the specific synthesis of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine, a potential route could involve the reaction of a suitably substituted α-haloketone with thiourea.

Analytical characterization of the final compound would typically involve techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to elucidate the molecular structure.

-

Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy to identify characteristic functional groups.

-

High-Performance Liquid Chromatography (HPLC) to determine purity.

Conceptual Research Workflow

The following diagram illustrates a conceptual workflow for the investigation of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine in a drug discovery context.

Caption: Conceptual workflow for drug discovery and development.

References

An In-depth Technical Guide to 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine (CAS: 876715-72-9)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

5-(2-Fluorobenzyl)-1,3-thiazol-2-amine is a synthetic organic compound belonging to the 2-aminothiazole class of molecules.[1] The presence of the 2-aminothiazole scaffold, a well-established pharmacophore, suggests its potential for biological activity. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis route, and its potential as an anticancer agent based on the activities of structurally related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties for 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine is presented in Table 1. The structure consists of a central 1,3-thiazole ring, a primary amine at the 2-position, and a 2-fluorobenzyl group at the 5-position.[1] The fluorine substitution on the benzyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1]

Table 1: Chemical and Physical Properties of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine

| Property | Value |

| CAS Number | 876715-72-9 |

| IUPAC Name | 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine |

| Alternative Names | 2-Amino-5-(2-fluorobenzyl)thiazole, 5-(2-Fluoro-benzyl)-thiazol-2-ylamine |

| Molecular Formula | C₁₀H₉FN₂S |

| Molecular Weight | 208.26 g/mol |

| Appearance | Solid (predicted) |

| Purity (Commercial) | ≥95% |

Synthesis and Experimental Protocols

Proposed Synthesis of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine via Hantzsch Synthesis

The proposed synthetic route involves a two-step process, starting from 3-(2-fluorophenyl)propanoic acid.

Step 1: Synthesis of 1-Bromo-3-(2-fluorophenyl)propan-2-one (α-haloketone intermediate)

-

Activation of Carboxylic Acid: To a solution of 3-(2-fluorophenyl)propanoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC) to ensure the complete formation of the acid chloride.

-

Diazomethane Treatment: In a separate flask, prepare a solution of diazomethane in diethyl ether. Cool the acid chloride solution to 0 °C and add the ethereal solution of diazomethane dropwise until a persistent yellow color is observed.

-

Hydrobromination: Carefully add a 48% aqueous solution of hydrobromic acid (HBr) dropwise to the reaction mixture at 0 °C until the evolution of nitrogen gas ceases and the yellow color disappears.

-

Work-up and Purification: Dilute the reaction mixture with water and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield 1-bromo-3-(2-fluorophenyl)propan-2-one.

Step 2: Cyclization to 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine

-

Reaction Setup: Dissolve 1-bromo-3-(2-fluorophenyl)propan-2-one (1 equivalent) and thiourea (1.2 equivalents) in a suitable solvent such as ethanol or isopropanol.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 70-80 °C) and stir for 2-4 hours. Monitor the formation of the product by TLC.

-

Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: Neutralize the reaction mixture with a base such as sodium bicarbonate. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine.

Biological Activity and Potential Mechanism of Action

While specific biological data for 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine is limited in publicly accessible literature, the 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, known for its diverse biological activities, particularly as an anticancer agent.[2] Derivatives of 2-amino-5-benzylthiazole have demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma, melanoma, and hepatocarcinoma.[1][3]

Potential Anticancer Activity

Based on the activity of structurally similar compounds, 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine is predicted to exhibit anticancer properties. The mechanism of action for many 2-aminothiazole derivatives involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.

A plausible mechanism of action for this compound is the inhibition of one or more protein kinases involved in cancer progression. For instance, some 2-aminothiazole derivatives are known to be potent inhibitors of Src family kinases or receptor tyrosine kinases like VEGFR.

Proposed Experimental Protocol for In Vitro Anticancer Activity Screening

To evaluate the potential anticancer activity of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed.

MTT Assay Protocol

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37 °C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with culture medium to achieve a range of final concentrations. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion

5-(2-Fluorobenzyl)-1,3-thiazol-2-amine is a promising scaffold for further investigation in the field of drug discovery, particularly for the development of novel anticancer agents. Its structural similarity to known kinase inhibitors suggests a potential mechanism of action involving the modulation of key signaling pathways in cancer cells. The proposed synthesis and biological evaluation protocols in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound. Further studies are warranted to elucidate its specific molecular targets and to evaluate its efficacy and safety in preclinical models.

References

An In-depth Technical Guide to the Synthesis of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine Starting Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the key starting materials required for the preparation of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine, a molecule of interest in medicinal chemistry and drug development. The primary synthetic route detailed herein is the widely recognized Hantzsch thiazole synthesis, which involves the preparation of an α-haloketone intermediate followed by its cyclization with thiourea.

Core Synthesis Strategy: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the construction of the thiazole ring. For the target molecule, 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine, the synthesis can be logically divided into two main stages:

-

Synthesis of the α-haloketone intermediate: Preparation of 1-chloro-3-(2-fluorophenyl)propan-2-one.

-

Cyclization: Reaction of the α-haloketone with thiourea to form the final 2-aminothiazole product.

This guide will provide detailed experimental protocols for each stage, supported by quantitative data from analogous reactions found in the scientific literature.

Stage 1: Synthesis of 1-chloro-3-(2-fluorophenyl)propan-2-one

A robust method for the synthesis of the key α-chloroketone intermediate is the Arndt-Eistert homologation of 2-fluorophenylacetic acid. This multi-step sequence involves the conversion of the carboxylic acid to its next highest homolog, which is then converted to the α-chloroketone.

Step 1.1: Preparation of 2-Fluorophenylacetyl Chloride

The initial step is the conversion of 2-fluorophenylacetic acid to its corresponding acid chloride. This is a standard transformation in organic synthesis, typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol:

A solution of 2-fluorophenylacetic acid (1 equivalent) in an inert solvent such as dichloromethane (DCM) or toluene is treated with an excess of thionyl chloride (typically 1.5-2.0 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. The reaction mixture is stirred at room temperature or gently heated until the evolution of gas (HCl and SO₂) ceases. The excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude 2-fluorophenylacetyl chloride, which can often be used in the next step without further purification.

| Parameter | Value/Condition | Reference Analogy |

| Starting Material | 2-Fluorophenylacetic Acid | Phenylacetic Acid |

| Reagent | Thionyl Chloride (SOCl₂) | Thionyl Chloride |

| Solvent | Dichloromethane (DCM) | Benzene |

| Temperature | Reflux | Reflux |

| Reaction Time | 1-2 hours | 2 hours |

| Typical Yield | >90% (crude) | ~71% (distilled) |

Step 1.2: Preparation of 1-diazo-3-(2-fluorophenyl)propan-2-one

The Arndt-Eistert reaction proceeds via a diazoketone intermediate. This is synthesized by reacting the previously prepared 2-fluorophenylacetyl chloride with diazomethane (CH₂N₂). It is crucial to use at least two equivalents of diazomethane, as one equivalent reacts with the acid chloride and the second neutralizes the hydrogen chloride (HCl) generated. An alternative, safer procedure involves the use of a base like triethylamine to scavenge the HCl.[1]

Experimental Protocol:

A solution of 2-fluorophenylacetyl chloride (1 equivalent) in a dry, inert solvent like diethyl ether is added dropwise to a cooled (0 °C) solution of diazomethane (at least 2 equivalents) in diethyl ether. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. After the reaction is complete, the excess diazomethane can be quenched by the careful addition of a weak acid like acetic acid. The solvent is then removed under reduced pressure to afford the crude diazoketone.

| Parameter | Value/Condition | Reference Analogy |

| Starting Material | 2-Fluorophenylacetyl Chloride | Benzoyl Chloride |

| Reagent | Diazomethane (CH₂N₂) | Diazomethane |

| Solvent | Diethyl Ether | Diethyl Ether |

| Temperature | 0 °C to room temperature | -10 °C to room temperature |

| Reaction Time | 1-2 hours | 1.5 hours |

| Typical Yield | High (often used crude) | 85% |

Caution: Diazomethane is toxic and potentially explosive. It should be handled with extreme care in a well-ventilated fume hood using appropriate safety precautions.

Step 1.3: Preparation of 1-chloro-3-(2-fluorophenyl)propan-2-one

The final step in the synthesis of the α-haloketone intermediate is the reaction of the diazoketone with hydrogen chloride. The HCl can be bubbled through the solution or generated in situ.

Experimental Protocol:

The crude 1-diazo-3-(2-fluorophenyl)propan-2-one is dissolved in an inert solvent such as diethyl ether or dichloromethane. The solution is then treated with a stream of anhydrous hydrogen chloride gas, or a solution of HCl in a suitable solvent, until the yellow color of the diazoketone disappears and nitrogen evolution ceases. The solvent is then removed under reduced pressure to yield the crude 1-chloro-3-(2-fluorophenyl)propan-2-one. Purification can be achieved by chromatography or distillation if necessary.

| Parameter | Value/Condition | Reference Analogy |

| Starting Material | 1-diazo-3-(2-fluorophenyl)propan-2-one | Diazoacetophenone |

| Reagent | Hydrogen Chloride (HCl) | Hydrogen Chloride |

| Solvent | Diethyl Ether | Diethyl Ether |

| Temperature | 0 °C to room temperature | Not specified |

| Reaction Time | Until N₂ evolution ceases | Not specified |

| Typical Yield | Moderate to high | Not specified |

Stage 2: Hantzsch Thiazole Synthesis of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine

With the α-chloroketone in hand, the final step is the cyclocondensation reaction with thiourea to form the desired 2-aminothiazole ring. This reaction is a cornerstone of heterocyclic chemistry and is generally high-yielding.

Experimental Protocol:

A mixture of 1-chloro-3-(2-fluorophenyl)propan-2-one (1 equivalent) and thiourea (1-1.2 equivalents) in a suitable solvent, such as ethanol or a mixture of ethanol and water, is heated at reflux.[2] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product may precipitate. Alternatively, the solvent is removed, and the residue is treated with a base, such as sodium bicarbonate solution, to neutralize any acid formed and precipitate the free base of the product. The solid product is then collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

| Parameter | Value/Condition | Reference Analogy |

| Starting Material | 1-chloro-3-(2-fluorophenyl)propan-2-one | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one |

| Reagent | Thiourea | Thiourea |

| Solvent | Ethanol/Water (1:1) | Ethanol/Water (1:1) |

| Temperature | Reflux (~78 °C) | 65 °C |

| Reaction Time | 2-4 hours | 2-3.5 hours |

| Typical Yield | 70-90% | 79-90% |

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine starting from 2-fluorophenylacetic acid.

Caption: Synthetic pathway for 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine.

Conclusion

This technical guide outlines a reliable and well-documented synthetic route for the preparation of the starting materials for 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine. By following the detailed experimental protocols for the Arndt-Eistert homologation and the Hantzsch thiazole synthesis, researchers and drug development professionals can efficiently access this important heterocyclic scaffold. The provided quantitative data, based on analogous reactions, offers a practical reference for expected outcomes. As with all chemical syntheses, appropriate safety precautions should be taken, particularly when handling hazardous reagents like thionyl chloride and diazomethane.

References

Unraveling the Therapeutic Potential of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine: A Mechanistic Overview

For Immediate Release

Shanghai, China – December 29, 2025 – An in-depth review of available scientific literature and chemical databases reveals that the specific mechanism of action for the compound 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine remains largely uncharacterized in publicly accessible research. While this molecule, belonging to the broader class of 2-aminothiazole derivatives, holds potential for biological activity, detailed experimental data, quantitative analyses, and defined signaling pathways are not yet established. This technical guide provides a comprehensive overview of the predicted activities based on the well-documented properties of the 2-aminothiazole scaffold, offering a foundational understanding for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

5-(2-Fluorobenzyl)-1,3-thiazol-2-amine is a small molecule with the chemical formula C₁₀H₉FN₂S. Its structure features a central 1,3-thiazole ring, which is a common pharmacophore in medicinal chemistry, substituted with a 2-fluorobenzyl group at the 5-position and an amine group at the 2-position. The presence of the fluorine atom on the benzyl ring is known to potentially enhance metabolic stability and binding affinity to biological targets.[1]

Table 1: Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₉FN₂S |

| Molecular Weight | 208.26 g/mol |

| CAS Number | 876715-72-9 |

| IUPAC Name | 5-(2-fluorobenzyl)-1,3-thiazol-2-amine |

| Alternative Names | 2-Amino-5-(2-fluorobenzyl)thiazole; 5-(2-Fluoro-benzyl)-thiazol-2-ylamine |

Predicted Mechanism of Action: An Extrapolation from 2-Aminothiazole Derivatives

The 2-aminothiazole core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The specific mechanism of action is highly dependent on the nature and position of the substituents on the thiazole ring.

Based on the activities of structurally related compounds, the mechanism of action for 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine is likely to involve one or more of the following:

-

Enzyme Inhibition: Many 2-aminothiazole derivatives function as inhibitors of various enzymes. A plausible hypothesis is that 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine could target specific kinases, a class of enzymes often implicated in cancer and inflammatory diseases.[1]

-

Receptor Binding: The compound may act as a ligand for specific cellular receptors, thereby modulating downstream signaling pathways that control cellular processes such as proliferation, differentiation, and apoptosis.[1]

-

Antimicrobial Activity: The thiazole ring is a key component of some antimicrobial agents. The compound could potentially interfere with essential microbial processes, such as cell wall synthesis or DNA replication.[1]

It is important to emphasize that these are predicted mechanisms based on the broader class of 2-aminothiazole derivatives and have not been experimentally validated for 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine itself.

Potential Signaling Pathways

Given the potential for kinase inhibition, a hypothetical signaling pathway that could be modulated by this compound is depicted below. This diagram illustrates a generic kinase signaling cascade often associated with cell proliferation.

Caption: Hypothetical inhibition of a cytoplasmic kinase cascade.

Experimental Protocols: A Roadmap for Future Investigation

To elucidate the precise mechanism of action of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine, a systematic experimental approach is required. The following outlines key experimental protocols that would be necessary:

Table 2: Proposed Experimental Workflow

| Experimental Phase | Assays and Methodologies | Purpose |

| Initial Screening | Cell viability assays (e.g., MTT, CellTiter-Glo) across a panel of cancer cell lines. | To identify potential cytotoxic or cytostatic effects and determine preliminary IC₅₀ values. |

| Target Identification | Kinase profiling assays (e.g., KINOMEscan), affinity chromatography, or yeast two-hybrid screening. | To identify specific protein targets of the compound. |

| Mechanism Validation | Western blotting for key signaling proteins, cell cycle analysis (flow cytometry), apoptosis assays (e.g., Annexin V/PI staining). | To confirm the modulation of predicted signaling pathways and cellular effects. |

| In Vivo Efficacy | Xenograft or syngeneic mouse models of cancer. | To evaluate the anti-tumor efficacy and tolerability of the compound in a living organism. |

graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];A [label="Compound Synthesis\nand Characterization"]; B [label="In Vitro Screening\n(Cell Viability Assays)"]; C [label="Target Identification\n(e.g., Kinase Profiling)"]; D [label="Lead Compound Identification"]; E [label="Mechanism of Action Studies\n(Western Blot, Cell Cycle Analysis)"]; F [label="In Vivo Efficacy Studies\n(Xenograft Models)"]; G [label="Preclinical Development"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Caption: A typical workflow for drug discovery and mechanism of action studies.

Conclusion and Future Directions

While the specific mechanism of action for 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine is not currently detailed in scientific literature, its chemical structure suggests significant potential for biological activity. As a member of the versatile 2-aminothiazole family, it warrants further investigation to uncover its therapeutic promise. The lack of published data presents a clear opportunity for novel research in the fields of medicinal chemistry and pharmacology. Future studies should focus on systematic screening and target identification to unlock the full potential of this and related compounds.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on the extrapolation of data from related chemical compounds. The biological activities and mechanisms described herein are predictive and require experimental validation.

References

Technical Guide: Solubility Profile of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine, a compound of interest in pharmaceutical research. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a qualitative solubility profile derived from the general properties of 2-aminothiazole derivatives. Furthermore, it outlines a standardized experimental protocol for the precise determination of its solubility in various organic solvents. This guide is intended to be a foundational resource for researchers, aiding in the design and execution of experiments to ascertain the critical solubility parameters of this compound, which are essential for its application in drug development and other scientific endeavors.

Introduction

5-(2-Fluorobenzyl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a 2-aminothiazole core. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous biologically active molecules with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. An understanding of the solubility of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine in different solvent systems is paramount for its synthesis, purification, formulation, and in vitro/in vivo testing.

Physicochemical Properties

-

Molecular Formula: C₁₀H₉FN₂S

-

Molecular Weight: 208.26 g/mol

-

Structure:

-

A central 1,3-thiazole ring.

-

An amine group at the 2-position.

-

A 2-fluorobenzyl group at the 5-position.

-

The presence of the amine group suggests that the compound's solubility will be pH-dependent, with increased solubility in acidic conditions due to the formation of a soluble salt. The fluorobenzyl group increases the molecule's lipophilicity.

Qualitative Solubility Profile

Based on this, the following table summarizes the expected qualitative solubility of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine in a range of common laboratory solvents.

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Polar Protic | Water (acidic) | Soluble | The basic amine group will be protonated in acidic aqueous solutions, forming a more soluble salt. |

| Water (neutral/basic) | Sparingly Soluble | The presence of the lipophilic 2-fluorobenzyl group is likely to limit solubility in neutral or basic aqueous media. | |

| Ethanol | Soluble | Alcohols are polar protic solvents capable of hydrogen bonding with the amine and thiazole nitrogen, facilitating dissolution. | |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent that should effectively solvate the compound. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful, polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Soluble | DMF is another strong, polar aprotic solvent that is expected to readily dissolve the compound. | |

| Acetonitrile | Moderately Soluble | Acetonitrile is a polar aprotic solvent, but generally has a lower solvating power for polar compounds compared to DMSO and DMF. | |

| Non-Polar | Dichloromethane (DCM) | Sparingly Soluble | The overall polarity of the molecule may allow for some solubility in less polar solvents like DCM. |

| Diethyl Ether | Sparingly Soluble | The parent 2-aminothiazole shows solubility in diethyl ether, suggesting some degree of solubility for this derivative. | |

| Hexane | Insoluble | As a highly non-polar solvent, hexane is unlikely to effectively solvate the polar 2-aminothiazole core. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a general method for determining the equilibrium solubility of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine.

Materials

-

5-(2-Fluorobenzyl)-1,3-thiazol-2-amine (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Vials with screw caps

-

Analytical balance

-

Magnetic stirrer and stir bars or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on a magnetic stirrer or orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any remaining undissolved solid particles.

-

-

Analysis of Solute Concentration:

-

Prepare a series of standard solutions of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine of known concentrations in the respective solvents.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Dilute the filtered saturated solution samples with the appropriate solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted samples and determine the concentration of the solute in the saturated solution by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine in each solvent, taking into account any dilution factors. Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of a compound.

Hypothetical Signaling Pathway Involvement

Disclaimer: The following diagram illustrates a simplified signaling pathway that is a known target for some anticancer drugs. While 2-aminothiazole derivatives have been investigated as kinase inhibitors, the specific interaction of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine with this or any other signaling pathway has not been definitively established and is presented here for illustrative purposes only.

Many 2-aminothiazole derivatives have been designed as inhibitors of protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. A common target in cancer therapy is the tyrosine kinase signaling pathway.

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway.

Conclusion

While quantitative solubility data for 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine is not extensively documented, its chemical structure suggests solubility in polar organic solvents and pH-dependent solubility in aqueous media. The experimental protocol provided in this guide offers a robust framework for researchers to determine the precise solubility of this compound in various solvents. Such data is indispensable for advancing the research and development of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine as a potential therapeutic agent. The illustrative signaling pathway highlights a potential area of biological investigation for this class of compounds.

Spectroscopic and Structural Elucidation of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine: A Technical Guide

Introduction

5-(2-Fluorobenzyl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole core, which is a prominent scaffold in medicinal chemistry. The molecule's structure, comprising a 2-aminothiazole ring substituted with a 2-fluorobenzyl group at the 5-position, imparts specific physicochemical properties relevant to drug development.[1] The presence of a fluorine atom can influence metabolic stability and binding affinity, making this compound and its derivatives of significant interest to researchers.[1] This guide provides a detailed overview of the expected spectroscopic characteristics (NMR, IR, MS) of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine, alongside generalized experimental protocols for data acquisition.

Molecular Structure and Analysis

The structural features of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine are key to interpreting its spectroscopic data. The molecule consists of three main components: the 1,3-thiazole ring, the 2-fluorobenzyl group, and the primary amine group at the C2 position.[1]

Caption: Molecular components of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene bridge, the thiazole proton, and the amine protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | m | 2H | Aromatic CH (Fluorophenyl) |

| ~7.00-7.15 | m | 2H | Aromatic CH (Fluorophenyl) |

| ~6.80 | s | 1H | Thiazole C4-H |

| ~5.50-6.00 | br s | 2H | NH₂ |

| ~4.10 | s | 2H | Benzyl CH₂ |

Note: Solvent is typically DMSO-d₆ or CDCl₃. Chemical shifts are referenced to TMS at 0.00 ppm.[2]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show signals for the thiazole ring carbons, the fluorobenzyl group carbons, and will exhibit C-F coupling.

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~168-170 | Thiazole C2 (C-NH₂) | |

| ~160 (d) | Aromatic C-F | Large ¹JCF coupling constant (~245 Hz) |

| ~148-150 | Thiazole C4 | |

| ~131 (d) | Aromatic CH | ³JCF coupling |

| ~129 (d) | Aromatic CH | |

| ~128 (d) | Aromatic C (ipso to CH₂) | |

| ~124 (d) | Aromatic CH | |

| ~115 (d) | Aromatic CH | ²JCF coupling (~22 Hz) |

| ~108-110 | Thiazole C5 | |

| ~30-32 | Benzyl CH₂ |

Note: The 'd' indicates a doublet due to coupling with ¹⁹F.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The data is typically acquired from a solid sample prepared as a KBr pellet or a thin film.[5][6]

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3450 | N-H Symmetric & Asymmetric Stretch | Primary Amine (NH₂) |

| 3050-3150 | C-H Aromatic Stretch | Aromatic Ring |

| ~2920 | C-H Aliphatic Stretch | Methylene (CH₂) |

| 1620-1640 | N-H Scissoring (Bending) | Primary Amine (NH₂) |

| 1580-1600 | C=N Stretch | Thiazole Ring |

| 1450-1500 | C=C Aromatic Stretch | Aromatic & Thiazole Rings |

| 1220-1260 | C-F Stretch | Fluoroaromatic |

| 1000-1100 | C-N Stretch | Amine |

| 600-700 | C-S Stretch | Thiazole Ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Soft ionization techniques like Electrospray Ionization (ESI) are commonly used to observe the molecular ion.[7]

Predicted MS Data

| m/z Value | Ion Species | Notes |

| 209.06 | [M+H]⁺ | Molecular ion peak (protonated). Calculated for C₁₀H₁₀FN₂S⁺. |

| 208.05 | [M]⁺˙ | Molecular ion (radical cation), may be observed with hard ionization. |

| 109.04 | [C₇H₆F]⁺ | Fragment corresponding to the fluorobenzyl cation. |

Note: High-resolution mass spectrometry (HRMS) would provide a more accurate mass for elemental composition confirmation.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for acquiring high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of purified 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[2]

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm).[2]

-

Data Acquisition: ¹H, ¹³C, and potentially 2D NMR spectra (like COSY and HSQC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

IR Spectroscopy Protocol (Thin Solid Film)

-

Sample Preparation: A small amount of the solid compound (approx. 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride.[5]

-

Film Casting: A drop of the resulting solution is applied to a salt plate (e.g., KBr or NaCl). The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[5][6]

-

Data Acquisition: A background spectrum of the clean, empty salt plate is recorded. The sample-coated plate is then placed in the spectrometer's sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[8]

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (ESI-MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation for positive ion mode.

-

Infusion: The sample solution is introduced into the mass spectrometer's ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[9]

-

Ionization: Electrospray ionization (ESI) is applied, which nebulizes the sample and creates charged droplets, leading to the formation of gas-phase ions (e.g., [M+H]⁺).[7]

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight) where they are separated based on their mass-to-charge (m/z) ratio.[10]

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

General Spectroscopic Workflow

The process of structural elucidation using spectroscopic methods follows a logical progression from sample preparation to final data interpretation.

Caption: A typical workflow for chemical structure analysis using multiple spectroscopic methods.

References

- 1. 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine (876715-72-9) for sale [vulcanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. zefsci.com [zefsci.com]

The Evolving Legacy of a Privileged Scaffold: A Technical Guide to the Discovery and History of 5-Substituted-1,3-Thiazol-2-Amine Compounds

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 5-substituted-1,3-thiazol-2-amine compounds. Intended for researchers, medicinal chemists, and drug development professionals, this document traces the journey of this remarkable heterocyclic scaffold from its foundational synthesis to its role in modern therapeutics, including anticancer and antimicrobial agents.

Executive Summary

The 2-aminothiazole core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically significant drugs.[1] Its derivatives exhibit a vast spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3] The substitution at the 5-position of the thiazole ring has proven to be a particularly fruitful strategy for modulating potency, selectivity, and pharmacokinetic properties. This guide details the pivotal historical milestones, key synthetic methodologies, structure-activity relationships (SAR), and the therapeutic evolution of this important class of compounds.

Historical Milestones: From Hantzsch to Modern Medicine

The story of the 2-aminothiazole scaffold begins in the late 19th century. The foundational synthesis was first reported in 1887 by German chemist Arthur Hantzsch.[4][5] The Hantzsch thiazole synthesis , a condensation reaction between an α-haloketone and a thioamide (or thiourea), became the cornerstone for accessing this heterocyclic system and remains a principal method to this day.[4][6]

Following its discovery, the initial focus was on exploring the scope and variations of the Hantzsch synthesis. Significant impetus for derivatization came with the discovery of the sulfonamides in the 1930s.[4] This era saw the synthesis of Sulfathiazole , a potent antibacterial agent, which solidified the therapeutic potential of the 2-aminothiazole core, although the key sulfanilamide group is not directly on the thiazole ring.[4][5]

A key early example of a direct 5-substituted derivative is 2-amino-5-nitrothiazole (Enheptin), which has been used as a veterinary antiprotozoal agent since 1950.[7] Its synthesis often involves the nitration of 2-aminothiazole, a process that requires careful control.[8][9] This compound demonstrated that direct functionalization at the 5-position could yield potent bioactive molecules.

The modern era of drug discovery has seen a resurgence of interest in 5-substituted-2-aminothiazoles, particularly in the field of oncology. The development of targeted kinase inhibitors has highlighted the importance of the 5-position for achieving high potency and selectivity. A landmark example is Dasatinib (Sprycel®) , a potent pan-Src and Bcr-Abl kinase inhibitor approved for the treatment of chronic myelogenous leukemia (CML).[10] The N-(2-chloro-6-methylphenyl)carboxamide group at the 5-position is a critical component of its pharmacophore, essential for its binding affinity.[10]

References

- 1. jocpr.com [jocpr.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-Nitrothiazole (IARC Summary & Evaluation, Volume 31, 1983) [inchem.org]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]

- 8. US2592859A - Sulfathiazole preparation - Google Patents [patents.google.com]

- 9. archives.ijper.org [archives.ijper.org]

- 10. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine Activity: A Technical Guide

Authored For: Drug Discovery and Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of biological activity for the novel compound 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine. The 2-aminothiazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] This document outlines a systematic, multi-step computational workflow designed to elucidate the compound's pharmacokinetic properties, identify potential biological targets, and predict its binding affinity and interaction modes. Methodologies covered include physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, target prediction using ligand- and structure-based approaches, molecular docking simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling. Detailed protocols are provided for each stage, and findings are contextualized with illustrative data presented in structured tables. The guide also includes workflow diagrams and a hypothetical signaling pathway to visualize the computational process and potential mechanism of action, empowering researchers to generate robust, data-driven hypotheses for subsequent experimental validation.

Introduction

The process of bringing a new drug to market is notoriously time-consuming and expensive.[3] In silico drug discovery, which leverages computational simulations to model and predict the properties of chemical compounds, has become an integral part of the modern drug development pipeline to mitigate these challenges.[4] These computational techniques accelerate the identification and optimization of lead compounds by enabling rapid screening of large virtual libraries and providing insights into molecular-level interactions.[5][6]

The thiazole ring is a prominent heterocyclic scaffold known for its diverse pharmacological activities.[2] Derivatives of 2-aminothiazole, in particular, are key components in drugs with antimicrobial, antitumor, and anti-inflammatory properties.[1][7] This guide focuses on a specific, novel derivative, 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine. By applying a rigorous in silico evaluation workflow, we aim to predict its drug-like properties and potential therapeutic applications, thereby providing a foundational rationale for its synthesis and biological testing.

Overall Predictive Workflow

The computational evaluation of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine follows a structured, multi-stage process. This workflow begins with an assessment of fundamental physicochemical and pharmacokinetic properties, followed by the identification of likely biological targets. Subsequent steps involve detailed molecular-level simulations to predict binding affinity and interaction patterns, which can be further contextualized using QSAR models.

Physicochemical Properties and ADMET Profiling

A critical first step in evaluating a potential drug candidate is the prediction of its ADMET properties and compliance with established drug-likeness rules, such as Lipinski's Rule of Five. These parameters help to forecast the compound's bioavailability and potential for toxicity, reducing the risk of late-stage failures.[8]

Experimental Protocol: ADMET Prediction

-

Structure Preparation: Generate the 2D structure of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine and convert it to a canonical SMILES (Simplified Molecular Input Line Entry System) string.

-

Server Submission: Submit the SMILES string to a web-based ADMET prediction server, such as SwissADME or pkCSM.[9]

-

Parameter Analysis: Analyze the output to evaluate key physicochemical descriptors, pharmacokinetic properties (e.g., intestinal absorption, blood-brain barrier penetration), and potential toxicity flags.

Predicted Data

The following table summarizes the predicted physicochemical and pharmacokinetic properties for the target compound.

| Property | Predicted Value | Optimal Range | Reference Standard |

| Molecular Weight ( g/mol ) | 208.26 | < 500 | Lipinski's Rule of Five |

| LogP (Consensus) | 2.45 | -0.4 to +5.6 | Drug-likeness |

| Hydrogen Bond Donors | 1 | ≤ 5 | Lipinski's Rule of Five |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Lipinski's Rule of Five |

| Molar Refractivity | 58.10 | 40 to 130 | Drug-likeness |

| Topological Polar Surface Area (Ų) | 65.23 | < 140 | Bioavailability |

| GI Absorption | High | High | Pharmacokinetics |

| Blood-Brain Barrier Permeant | No | No/Low | Safety Profile |

| CYP2D6 Inhibitor | No | No | Drug-Drug Interactions |

| AMES Toxicity | No | No | Mutagenicity |

Target Identification and Prediction

For a novel compound, identifying potential biological targets is a crucial step. This can be achieved through a combination of ligand-based and structure-based methods. Ligand-based approaches compare the query molecule to databases of compounds with known activities, while structure-based methods screen the molecule against 3D protein structures.

Experimental Protocol: Target Prediction

-

Ligand Preparation: Generate a 3D conformer of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Ligand-Based Prediction: Submit the 2D or 3D structure to target prediction servers like SwissTargetPrediction or PASS (Prediction of Activity Spectra for Substances).[9][10] These tools identify potential targets based on the principle of chemical similarity.

-

Inverse Docking: Utilize reverse/inverse docking servers (e.g., PharmMapper) to screen the 3D ligand structure against a library of protein binding sites to identify putative targets.[8]

-

Target Prioritization: Consolidate and rank the predicted targets based on confidence scores, literature evidence for related thiazole derivatives, and relevance to specific disease pathways (e.g., inflammation, cancer).

Predicted Potential Targets

Based on the known activities of similar thiazole-containing compounds, the following protein families are predicted as high-priority targets.[11][12]

| Target Class | Specific Example(s) | Associated Disease/Activity | Confidence Score |

| Oxidoreductases | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | High |

| Oxidoreductases | 5-Lipoxygenase (5-LOX) | Anti-inflammatory | High |

| Kinases | Src Kinase, Abl Kinase | Anticancer | Medium |

| Bacterial Enzymes | DNA Gyrase, DHFR | Antimicrobial | Medium |

| Fungal Enzymes | Lanosterol 14-alpha demethylase | Antifungal | Low |

Molecular Docking Simulation

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a specific protein target.[6] This technique provides valuable insights into the binding mode and key molecular interactions that stabilize the ligand-protein complex. Based on the target prediction, a docking study against Cyclooxygenase-2 (COX-2), a key enzyme in inflammation, is proposed.[12]

Molecular Docking Workflow

Experimental Protocol: Molecular Docking

-

Protein Preparation: Download the 3D crystal structure of human COX-2 (e.g., PDB ID: 5KIR) from the Protein Data Bank. Prepare the protein by removing water molecules, co-crystallized ligands, and adding polar hydrogen atoms using software like BIOVIA Discovery Studio or AutoDock Tools.[13]

-

Ligand Preparation: Use the energy-minimized 3D structure of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine.

-

Grid Generation: Define the active site by creating a grid box centered on the co-crystallized inhibitor or catalytically important residues within the COX-2 binding pocket.

-

Docking Execution: Perform the docking simulation using a validated algorithm such as AutoDock Vina. Set the exhaustiveness parameter to ensure a thorough conformational search.

-

Post-Docking Analysis: Analyze the resulting poses. The top-ranked pose is selected based on the lowest binding energy score. Visualize the ligand-protein interactions to identify key hydrogen bonds, hydrophobic interactions, and pi-stacking.

Predicted Docking Results (Hypothetical vs. COX-2)

| PDB ID | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| 5KIR | 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine | -8.9 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Sulfur |

| 5KIR | Celecoxib (Reference Drug) | -10.2 | Arg513, His90 | Hydrogen Bond, Pi-Stacking |

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[11] A predictive QSAR model can be used to estimate the activity of novel compounds like 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine.

QSAR Modeling Workflow

Experimental Protocol: QSAR

-

Dataset Collection: Compile a dataset of structurally similar thiazole derivatives with experimentally determined biological activity (e.g., IC50 values) against a specific target, such as 5-Lipoxygenase.[11]

-

Structure Optimization: Draw and optimize the 3D structures of all compounds in the dataset.

-

Descriptor Calculation: Calculate various molecular descriptors (e.g., topological, electronic, physicochemical) for each molecule.

-

Data Division: Split the dataset into a training set (typically 80%) to build the model and a test set (20%) to validate its predictive power.[11]

-

Model Building: Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to generate a QSAR equation linking the descriptors to the biological activity.

-

Validation: Assess the statistical quality and predictive ability of the model using metrics such as the correlation coefficient (R²), cross-validation coefficient (Q²), and the R² for the external test set.[14]

-

Activity Prediction: Use the validated QSAR model to predict the biological activity of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine.

Predicted Signaling Pathway Involvement

Based on the high predicted affinity for COX-2, 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine is hypothesized to function as an anti-inflammatory agent by inhibiting the cyclooxygenase pathway. This pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Conclusion

This technical guide outlines a systematic in silico approach for the preliminary bioactivity assessment of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine. The predictive modeling indicates that the compound possesses favorable drug-like and pharmacokinetic properties with a low potential for toxicity. Target prediction and molecular docking studies highlight Cyclooxygenase-2 (COX-2) as a plausible high-affinity target, suggesting a potential role for the compound as an anti-inflammatory agent. The provided protocols and workflows serve as a robust starting point for researchers. The computational hypotheses generated herein require and are intended to guide subsequent experimental validation, including chemical synthesis, in vitro enzyme assays, and cell-based activity studies, to confirm the predicted biological profile.